Enantiomeric Purity and Chiral Discrimination: (S)- vs. (R)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
The (S)-enantiomer (CAS 1212840-90-8) is supplied at ≥98% purity, with commercial lots tested to confirm a single defined stereocenter (specified optical rotation as per certificate of analysis) . Structural analysis confirms a distinct InChI Key (TUMNSQSQHYBWQW-YFKPBYRVSA-N) compared to the (R)-enantiomer (TUMNSQSQHYBWQW-RXMQYKEDSA-N), reflecting opposite configuration at the alpha carbon [1]. In class-level inference, enantiomeric pairs of chiral amines frequently show differential binding to protein targets; the (S) configuration may be preferred for enzymes with a defined stereochemical binding pocket, as observed for related α-methylbenzylamine derivatives in kinase inhibition [2].
| Evidence Dimension | Stereochemical identity (enantiomeric purity) |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer; single stereocenter defined by SMILES and InChI Key |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213072-70-8), also ≥98% purity; opposite stereochemistry |
| Quantified Difference | Opposite absolute configuration; no quantitative bioactivity comparison available from direct head-to-head studies. |
| Conditions | Chiral HPLC; polarimetry; structurally characterized by NMR and mass spectrometry |
Why This Matters
Procurement of the correct enantiomer is critical when the downstream target is a chiral biological macromolecule; using the wrong enantiomer can yield inactive or antagonistic compounds.
- [1] Kuujia. (2025). (1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine – CAS 1213072-70-8. Retrieved from https://www.kuujia.com/cas-1213072-70-8.html View Source
- [2] Representative class-level reference: Chiral α-methylbenzylamine-containing kinase inhibitors often exhibit >10-fold selectivity for one enantiomer over the other (see, e.g., J. Med. Chem. 2017, 60, 4695–4710). View Source
